Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a formyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the benzyl and formyl groups. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the oxazolidine ring and formyl group.
Benzyl acetate: Contains a benzyl group but has an acetate ester instead of the oxazolidine ring.
Benzylamine: Contains a benzyl group but has an amine group instead of the oxazolidine ring
Uniqueness
Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. The combination of the benzyl group, formyl group, and oxazolidine ring makes this compound versatile for various applications in chemistry and pharmacology .
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3 |
InChI Key |
SYIHXXDNLNXURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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